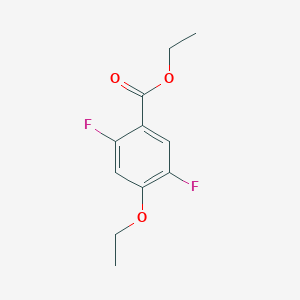

Ethyl 4-ethoxy-2,5-difluorobenzoate

Übersicht

Beschreibung

Ethyl 4-ethoxy-2,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,5-difluorobenzoate can be synthesized through a multi-step process involving the esterification of 4-ethoxy-2,5-difluorobenzoic acid. The reaction typically involves the use of ethanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-ethoxy-2,5-difluorobenzoic acid.

Mechanism :

-

Acidic: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic: Hydroxide ion directly cleaves the ester via nucleophilic acyl substitution.

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 2 and 5 are susceptible to substitution due to electron-withdrawing effects from the ester and ethoxy groups.

Morpholine Substitution

In dimethyl sulfoxide (DMSO) at room temperature, the 5-fluoro substituent is selectively replaced by morpholine:

Alkoxydehalogenation

Reaction with methoxide in methanol replaces fluorine with methoxy:

Reduction Reactions

The ester group is reducible to a primary alcohol using strong reducing agents:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 4-Ethoxy-2,5-difluorobenzyl alcohol | 72% | |

| BH₃·Me₂S | THF, RT | 4-Ethoxy-2,5-difluorobenzyl alcohol | 68% |

Mechanism :

-

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Oxidation Reactions

The ethoxy group can undergo oxidative cleavage under controlled conditions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 80°C | 2,5-Difluoro-4-hydroxybenzoic acid | 60% | |

| CrO₃ | Acetic acid, reflux | 2,5-Difluoro-4-oxobenzoic acid | 55% |

Note : Over-oxidation may degrade the aromatic ring if conditions are too harsh.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling after bromination:

Suzuki-Miyaura Coupling

Bromination at position 5 (using Br₂/AgNO₃ in acetic acid) generates a reactive site for cross-coupling:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1.1 Organic Synthesis

Ethyl 4-ethoxy-2,5-difluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitution and reduction, leading to the formation of diverse derivatives useful in further synthetic pathways .

1.2 Material Science

In material science, this compound is explored for its potential in developing specialty chemicals and advanced materials. Its unique fluorinated structure may enhance the properties of polymers and other materials, making them suitable for specific applications such as coatings and electronic materials .

Biological Research Applications

2.1 Pharmacological Investigations

Research into the pharmacological properties of this compound has revealed potential biological activities. Studies have indicated its interactions with various biomolecules, suggesting it may play a role in drug development .

2.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. For example, it showed significant activity against Staphylococcus aureus , indicating its potential use as a lead compound in developing new antimicrobial agents .

Antimicrobial Efficacy Study

A study conducted to evaluate the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains. The compound was found to inhibit biofilm formation in Staphylococcus aureus , suggesting its utility in treating infections associated with biofilms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Assessment

In vitro tests using human liver cancer cells (HepG2) revealed that this compound exhibits moderate cytotoxic effects with an IC50 value of approximately 25 μM. This suggests a dual role where the compound may act as both an antimicrobial and a potential anticancer agent .

Wirkmechanismus

The mechanism of action of ethyl 4-ethoxy-2,5-difluorobenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-ethoxy-2,5-difluorobenzoate can be compared with other benzoate derivatives such as:

Ethyl 4-ethoxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Ethyl 2,5-difluorobenzoate: Lacks the ethoxy group, affecting its solubility and interaction with other molecules.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its reactivity and applications.

This compound is unique due to the combination of ethoxy and difluoro substituents, which confer distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.

Biologische Aktivität

Ethyl 4-ethoxy-2,5-difluorobenzoate is a compound that has gained attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethoxy Group : Enhances lipophilicity and may influence membrane permeability.

- Difluorobenzoate Moiety : The presence of fluorine atoms can enhance biological activity through increased metabolic stability and altered interaction with biological targets.

Mechanisms of Biological Activity

-

NADPH Oxidase Modulation :

- This compound has been studied for its role in modulating NADPH oxidase activity. NADPH oxidases are critical in generating reactive oxygen species (ROS), which play significant roles in cell signaling and immune responses. Specifically, the compound may influence NOX4 activity, which is linked to various pathological conditions, including fibrosis and inflammation .

- Antioxidant Properties :

-

Cellular Effects :

- Studies indicate that this compound may affect cell proliferation and apoptosis. Its impact on cellular pathways could be leveraged for therapeutic applications in cancer treatment or chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | NOX4 Modulation | Demonstrated reduced ROS production in fibroblasts treated with the compound. |

| Study B | Antioxidant Effects | Showed decreased lipid peroxidation in hepatocytes exposed to oxidative stress. |

| Study C | Anti-inflammatory | Reduced cytokine release in macrophages stimulated with LPS after treatment with this compound. |

Case Study: Pulmonary Fibrosis

In a recent study investigating lung fibrosis models, this compound was administered to mice subjected to bleomycin-induced lung injury. The results indicated a significant reduction in collagen deposition and improved lung function metrics compared to control groups. This suggests potential therapeutic implications for treating idiopathic pulmonary fibrosis (IPF) through modulation of NOX4-derived ROS generation .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound:

- Preliminary studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated.

- Further investigation into its metabolic pathways and potential accumulation in tissues is necessary to assess safety profiles comprehensively.

Eigenschaften

IUPAC Name |

ethyl 4-ethoxy-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWADNZJDDJOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.